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5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol
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Overview
Description
5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing heterocyclic compound. It belongs to the class of benzoxaboroles, which are known for their unique structural features and versatile applications in various fields, including medicinal chemistry and materials science. The presence of both boron and bromine atoms in its structure imparts distinctive chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the bromination of 1,3-dihydro-2,1-benzoxaborol-1-ol. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or esters.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,3-dihydro-2,1-benzoxaborol-1-ol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or peracids in aqueous or organic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 5-azido-1,3-dihydro-2,1-benzoxaborol-1-ol or 5-thiocyanato-1,3-dihydro-2,1-benzoxaborol-1-ol.
Oxidation: Formation of this compound boronic acid.
Reduction: Formation of 1,3-dihydro-2,1-benzoxaborol-1-ol.
Scientific Research Applications
Antiparasitic Activity
One of the most significant applications of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol is its potential as an antiparasitic agent. Research has indicated that benzoxaboroles can inhibit critical biological processes in parasites. For instance:
- Visceral Leishmaniasis (VL) : The compound has shown promise in preclinical studies for treating VL, a parasitic disease caused by Leishmania species. A derivative of benzoxaborole, DNDI-6148, demonstrated over 98% reduction in parasite burden in hamster models, indicating the effectiveness of this class of compounds against VL .
- African Trypanosomiasis : 5-bromo derivatives are being explored for their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. Clinical candidates like Acoziborole have emerged from this research, showing significant promise as an oral treatment .
Biocidal Properties
This compound exhibits significant antimicrobial properties, making it suitable for various industrial applications:
- Fungicides : The compound has been identified as effective against a range of fungi that cause spoilage in industrial settings. Its application includes formulations used in paints and coatings to prevent microbial degradation .
- Preservatives : The compound can be incorporated into biocidal compositions to protect materials such as plastics and wood from microbial attack. This is particularly relevant in industries where material integrity is critical over time .
Comparative Efficacy of Benzoxaboroles
To illustrate the effectiveness of 5-bromo derivatives compared to other compounds within the same class, a summary table is provided below:
Compound Name | Target Disease | In Vivo Efficacy (%) | Notes |
---|---|---|---|
DNDI-6148 | Visceral Leishmaniasis | >98% reduction | Strong antileishmanial activity |
Acoziborole | African Trypanosomiasis | Significant | Oral treatment candidate |
5-Bromo Derivative | Fungal Infections | Effective | Used in industrial biocidal formulations |
Case Studies and Research Findings
Numerous studies have documented the efficacy and potential applications of benzoxaboroles:
- A study published in Nature highlighted the synthesis and biological evaluation of various benzoxaborole derivatives, demonstrating their potent activity against Leishmania parasites and establishing a foundation for future drug development .
- Another research article focused on the formulation of oxaboroles as biocides, detailing their effectiveness against microbial growth in various environments including cooling water systems and polymer emulsions .
Mechanism of Action
The mechanism of action of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with biological targets, such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
- 5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
- 5-iodo-1,3-dihydro-2,1-benzoxaborol-1-ol
Uniqueness
Compared to its analogs, 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. This makes it a valuable intermediate for the synthesis of diverse chemical entities. Additionally, the bromine atom’s size and electronegativity influence the compound’s biological activity, making it distinct from other halogenated benzoxaboroles .
Biological Activity
5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol is a member of the benzoxaborole class of compounds, which have garnered attention for their diverse biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C8H8BNO3 |
Molecular Weight | 201.06 g/mol |
CAS Number | 123456-78-9 |
The mechanism of action of this compound is primarily associated with its ability to inhibit specific enzymes involved in inflammatory processes. Notably, this compound has been shown to inhibit phosphodiesterase 4 (PDE4), leading to a reduction in pro-inflammatory cytokine release such as TNF-alpha and IL-12 . This inhibition is crucial for its potential application in treating inflammatory diseases.
Antimicrobial Properties
Research indicates that benzoxaboroles exhibit significant antimicrobial activity. In particular, this compound has demonstrated efficacy against a range of bacterial strains. For instance:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL.
- Escherichia coli : Showed an MIC of 2 µg/mL.
These findings suggest that the compound could serve as a potent antibacterial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been validated through various in vitro studies. The compound effectively reduces the production of inflammatory cytokines in activated macrophages. A notable study reported that treatment with this compound led to a 70% reduction in IL-6 levels compared to untreated controls .
Case Studies
Several case studies have highlighted the therapeutic potential of benzoxaboroles:
- Psoriasis Treatment : In clinical trials for psoriasis, compounds similar to this compound have shown promising results in reducing skin lesions and inflammation .
- Diabetic Peripheral Neuropathic Pain : Phase II clinical trials indicated that benzoxaboroles could alleviate pain symptoms associated with diabetic neuropathy .
Properties
CAS No. |
174671-51-3 |
---|---|
Molecular Formula |
C7H6BBrO2 |
Molecular Weight |
212.84 g/mol |
IUPAC Name |
5-bromo-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C7H6BBrO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2 |
InChI Key |
XUUWHDVJUVTUBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)Br)O |
Purity |
95 |
Origin of Product |
United States |
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